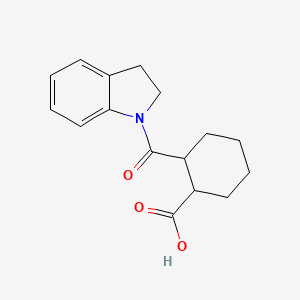

2-(2,3-Dihydro-indole-1-carbonyl)-cyclohexanecarboxylic acid

Descripción

2-(2,3-Dihydro-indole-1-carbonyl)-cyclohexanecarboxylic acid is a hybrid molecule combining a cyclohexanecarboxylic acid (CCA) backbone with a 2,3-dihydroindole moiety linked via a carbonyl group at position 1 of the indoline ring. Cyclohexanecarboxylic acid derivatives are critical intermediates in pharmaceuticals and fine chemicals, as seen in the synthesis of praziquantel and other bioactive molecules .

Propiedades

IUPAC Name |

2-(2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c18-15(12-6-2-3-7-13(12)16(19)20)17-10-9-11-5-1-4-8-14(11)17/h1,4-5,8,12-13H,2-3,6-7,9-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUQJDSKNBDITI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N2CCC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydro-indole-1-carbonyl)-cyclohexanecarboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process generally includes steps such as:

Raw Material Preparation: Ensuring the purity of starting materials.

Reaction Optimization: Using catalysts and controlled temperature conditions to enhance reaction efficiency.

Purification: Employing techniques like crystallization and chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2,3-Dihydro-indole-1-carbonyl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

Reduction: Reduction to simpler compounds using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C16H19NO

- Molecular Weight : 273.327 g/mol

- CAS Number : 362609-85-6

The compound features an indole moiety fused with a cyclohexane ring, which contributes to its unique chemical reactivity and biological activity. The indole structure is known for engaging in π-π stacking interactions, enhancing its interaction with biological macromolecules.

Chemistry

2-(2,3-Dihydro-indole-1-carbonyl)-cyclohexanecarboxylic acid serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways and develop novel compounds.

Biology

Research indicates that this compound may play a role in various biochemical pathways. Its interactions with proteins and enzymes are under investigation for potential applications in:

- Enzyme inhibition : Targeting specific enzymes involved in metabolic pathways.

- Receptor binding : Modulating the activity of receptors that influence cellular signaling.

Medicine

The therapeutic potential of this compound is being explored in drug development, particularly for:

- Anticancer therapies : Investigating multitarget actions against cancer progression pathways.

- Neurological disorders : Potential applications in modulating neurotransmitter systems.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials that exhibit unique properties due to its structural characteristics.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibit significant anticancer properties by inhibiting key signaling pathways involved in tumor growth .

- Biochemical Pathway Modulation : Research has shown that this compound can influence ethylene biosynthesis in plants, suggesting potential agricultural applications .

Mecanismo De Acción

The mechanism of action of 2-(2,3-Dihydro-indole-1-carbonyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The indole moiety is known to engage in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting enzyme activity or receptor binding. The cyclohexane ring may contribute to the compound’s overall stability and bioavailability.

Comparación Con Compuestos Similares

Structural Comparison

Cyclohexanecarboxylic Acid (CCA) Derivatives

- CCA (CAS 98-89-5) : The parent compound lacks the dihydroindole-carbonyl substituent. It is widely used in industrial hydrogenation processes but faces limitations in commercial scalability .

Indole-Carboxylic Acid Derivatives

- Indole-2-carboxylic acid (CAS 1477-50-5) : Features a carboxylic acid group directly on the indole ring (position 2). Unlike the target compound, it lacks the cyclohexane backbone and the dihydroindole saturation .

- 2,3-Dihydro-1H-indole-4-carboxylic acid (CAS 175647-03-7): A dihydroindole derivative with a carboxylic acid at position 4.

- 2,3-Dihydro-1H-isoindole-1-carboxylic acid (CAS 66938-02-1) : An isoindole analog with a fused benzene ring. The altered aromatic system impacts electronic properties compared to the target compound’s dihydroindole .

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |

|---|---|---|---|---|

| Cyclohexanecarboxylic acid (CCA) | C7H12O2 | 128.17 g/mol | -COOH on cyclohexane | 98-89-5 |

| Indole-2-carboxylic acid | C9H7NO2 | 161.16 g/mol | -COOH on indole (position 2) | 1477-50-5 |

| 2,3-Dihydro-1H-indole-4-carboxylic acid | C9H9NO2 | 163.17 g/mol | -COOH on dihydroindole (position 4) | 175647-03-7 |

| Target Compound | C15H17NO3 | 275.30 g/mol* | -COOH on cyclohexane; -CO-dihydroindole-1 | Not specified† |

*Estimated based on structural formula.

Physical Properties

- Melting Points : Indole-carboxylic acids exhibit high melting points (e.g., indole-3-carboxylic acid: 232–234°C ), attributed to strong intermolecular hydrogen bonding. The target compound’s cyclohexane backbone and carbonyl linker likely reduce crystallinity, resulting in a lower melting point (data inferred).

Actividad Biológica

2-(2,3-Dihydro-indole-1-carbonyl)-cyclohexanecarboxylic acid is an organic compound notable for its structural complexity, featuring an indole moiety fused with a cyclohexane ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 2-(2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxylic acid

- Molecular Formula : C16H19NO3

- Molecular Weight : 273.33 g/mol

- CAS Number : 362609-85-6

The compound is characterized by its ability to undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The indole structure facilitates π-π stacking interactions with aromatic amino acids in proteins, which may influence enzyme activity or receptor binding. The cyclohexane ring contributes to the compound’s stability and bioavailability.

Biological Activity

Research indicates that this compound may exhibit a range of biological activities:

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or structurally similar to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.